2-Bromo-5,6,7-trimethyl-1,8-naphthyridin-3-ol
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Overview
Description
2-Bromo-5,6,7-trimethyl-1,8-naphthyridin-3-ol is a heterocyclic compound that belongs to the naphthyridine family. This compound is characterized by the presence of a bromine atom at the 2-position, three methyl groups at the 5, 6, and 7 positions, and a hydroxyl group at the 3-position on the naphthyridine ring. The molecular formula of this compound is C11H11BrN2O, and it has a molecular weight of 267.12 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-5,6,7-trimethyl-1,8-naphthyridin-3-ol can be achieved through various synthetic routes. One common method involves the bromination of 5,6,7-trimethyl-1,8-naphthyridin-3-ol using bromine or a brominating agent such as N-bromosuccinimide (NBS) under controlled conditions . The reaction typically takes place in an inert solvent like dichloromethane or chloroform at room temperature or slightly elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination processes using automated reactors to ensure precise control over reaction conditions. The use of continuous flow reactors can enhance the efficiency and yield of the bromination process, making it suitable for large-scale production .
Chemical Reactions Analysis
Types of Reactions
2-Bromo-5,6,7-trimethyl-1,8-naphthyridin-3-ol undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Oxidation Reactions: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: The compound can undergo reduction reactions to remove the bromine atom or reduce the carbonyl group formed during oxidation.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide, sodium thiolate, or alkoxide in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) are commonly used.
Oxidation: Potassium permanganate in aqueous or acidic medium, or chromium trioxide in acetic acid.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Major Products Formed
Scientific Research Applications
2-Bromo-5,6,7-trimethyl-1,8-naphthyridin-3-ol has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of 2-Bromo-5,6,7-trimethyl-1,8-naphthyridin-3-ol involves its interaction with specific molecular targets and pathways. The bromine atom and hydroxyl group play crucial roles in its reactivity and binding affinity to biological targets. The compound may inhibit specific enzymes or interact with DNA, leading to its biological effects .
Comparison with Similar Compounds
Similar Compounds
6-Bromo-1,8-naphthyridin-2-ol: Similar structure but with different substitution pattern.
8-Bromo-1,6-naphthyridin-2(1H)-one: Contains a bromine atom at a different position and a different functional group.
2-Bromo-6-iodopyridin-3-ol: Contains both bromine and iodine atoms with a pyridine ring.
Uniqueness
2-Bromo-5,6,7-trimethyl-1,8-naphthyridin-3-ol is unique due to the presence of three methyl groups and a hydroxyl group on the naphthyridine ring, which imparts distinct chemical and biological properties compared to other similar compounds .
Properties
Molecular Formula |
C11H11BrN2O |
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Molecular Weight |
267.12 g/mol |
IUPAC Name |
2-bromo-5,6,7-trimethyl-1,8-naphthyridin-3-ol |
InChI |
InChI=1S/C11H11BrN2O/c1-5-6(2)8-4-9(15)10(12)14-11(8)13-7(5)3/h4,15H,1-3H3 |
InChI Key |
QDVODIDDXUKKKC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C2=CC(=C(N=C2N=C1C)Br)O)C |
Origin of Product |
United States |
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